5-Bromo-2-(pyridin-4-yl)pyrimidine
Overview
Description
5-Bromo-2-(pyridin-4-yl)pyrimidine is a chemical compound with the CAS Number: 1240594-22-2 . It has a molecular weight of 236.07 and is typically stored at room temperature . The compound is usually available in powder form .
Synthesis Analysis
The synthesis of 5-Bromo-2-(pyridin-4-yl)pyrimidine involves various chemical reactions. For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the compound . Additionally, rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(pyridin-4-yl)pyrimidine can be represented by the InChI code: 1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure and formula .Chemical Reactions Analysis
5-Bromo-2-(pyridin-4-yl)pyrimidine undergoes various chemical reactions. For example, it can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . Additionally, it can participate in a Diels–Alder reaction with key intermediates .Physical And Chemical Properties Analysis
5-Bromo-2-(pyridin-4-yl)pyrimidine is a powder at room temperature . It has a molecular weight of 236.07 .Scientific Research Applications
Anti-Inflammatory Applications
5-Bromo-2-(pyridin-4-yl)pyrimidine: has been studied for its potential anti-inflammatory properties. Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB .
Antifibrotic Drug Development
Research has shown that pyrimidine derivatives can be effective in treating fibrosis. Novel 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated better anti-fibrotic activities than some existing drugs, indicating the potential of 5-Bromo-2-(pyridin-4-yl)pyrimidine in the development of new antifibrotic therapies .
Cancer Therapeutics
Pyrimidine-based compounds, including 5-Bromo-2-(pyridin-4-yl)pyrimidine , are considered promising in the field of cancer treatment. They have been used to inhibit protein kinases, which are essential for controlling cell growth and differentiation, making them valuable in the development of targeted cancer therapies .
Organic Synthesis
In organic chemistry, 5-Bromo-2-(pyridin-4-yl)pyrimidine is utilized for its reactivity in nucleophilic displacement reactions and as an intermediate in the synthesis of complex organic molecules. It undergoes direct metallation, enabling the creation of various heterocyclic compounds .
Medicinal Chemistry
As a privileged pharmacophore, 5-Bromo-2-(pyridin-4-yl)pyrimidine plays a significant role in medicinal chemistry. It is involved in the synthesis of compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Industrial Applications
This compound is used in industrial applications, particularly in the synthesis of N-heteroaryl substituted derivatives through palladium-catalyzed reactions. These derivatives are important in various pharmacological and chemical engineering processes .
Safety And Hazards
The compound is associated with several hazard statements, including H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory system irritation, respectively . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
Pyrimidine derivatives, such as 5-Bromo-2-(pyridin-4-yl)pyrimidine, have been drastically developed as potent anticancer agents in recent years . The structure–activity relationship (SAR) of fused and substituted pyrimidine derivatives for anticancer activity is being actively researched . Future research could focus on designing small molecules with a pyrimidine scaffold possessing more promising anticancer potential .
properties
IUPAC Name |
5-bromo-2-pyridin-4-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIIPRDJCQAMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289788 | |
Record name | Pyrimidine, 5-bromo-2-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(pyridin-4-yl)pyrimidine | |
CAS RN |
1240594-22-2 | |
Record name | Pyrimidine, 5-bromo-2-(4-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240594-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 5-bromo-2-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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